4,4'-Bis(trifluoromethyl)stilbene
Description
Significance of Stilbene (B7821643) Derivatives as Conjugated Systems in Contemporary Chemistry and Materials Science
Stilbene derivatives represent a pivotal class of organic compounds characterized by a central carbon-carbon double bond connecting two phenyl rings, forming a π-conjugated system. This structural motif is the cornerstone of their diverse and significant roles in modern chemistry and materials science. researchgate.netbeilstein-journals.org The extended conjugation allows for the delocalization of π-electrons across the molecule, which is fundamental to their distinct optical and electronic properties. acs.org
These properties make stilbenes and their derivatives valuable in a wide array of applications. They are utilized as industrial dyes, optical brighteners, phosphors, and scintillators. wiley-vch.de Their inherent fluorescence and photochromism—the ability to undergo reversible trans-cis isomerization upon exposure to light—have been extensively studied and harnessed. wiley-vch.demdpi.com This photoisomerization is a dynamic process that can be monitored by fluorescence techniques, making them useful as molecular probes and switches. wiley-vch.derug.nl
In the realm of materials science, the charge-conducting capabilities of stilbene derivatives have positioned them as key components in the development of organic electronics. beilstein-journals.org Their chemical and thermal stability, coupled with the relative ease of their synthesis, further enhances their appeal for creating functional materials. wiley-vch.de The versatility of the stilbene framework allows for the introduction of various substituents, enabling the fine-tuning of their photophysical and electronic characteristics to meet the demands of specific applications, from organic light-emitting diodes (OLEDs) to advanced sensory materials. mdpi.comcsic.es
Role of Bis(trifluoromethyl) Substitution in Modulating Electronic and Photophysical Characteristics of Stilbenes
The introduction of trifluoromethyl (CF3) groups at the 4 and 4' positions of the stilbene core, yielding 4,4'-Bis(trifluoromethyl)stilbene, profoundly influences the molecule's electronic and photophysical behavior. The CF3 group is a strong electron-withdrawing substituent, a characteristic that significantly alters the electron distribution within the π-conjugated system.
This electron-withdrawing nature can lead to several important modifications:
Enhanced Electron Affinity: The presence of two CF3 groups increases the electron affinity of the stilbene backbone, which can be advantageous in the design of n-type organic semiconductor materials.
Modulation of Redox Potentials: The redox properties of the molecule are altered, impacting its stability and its potential use in electrochemical applications.
Influence on Photophysical Properties: The substitution pattern affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in related systems like dye-sensitized solar cells, trifluoromethyl groups have been shown to stabilize the HOMO, which can lead to improved photoconversion efficiency. ossila.com In other fluorinated compounds, such as rhodamine dyes, trifluoromethyl groups have been linked to increased quantum yields and enhanced photostability. nih.gov
Aggregation-Induced Emission (AIE): In some cyanostilbene derivatives, trifluoromethyl substituents have been observed to promote aggregation-induced emission, a phenomenon where the molecules become highly emissive in the aggregated or solid state. researchgate.net This property is highly desirable for applications in solid-state lighting and sensing.
Intermolecular Interactions: The CF3 groups can influence how molecules pack in the solid state, affecting crystal structure and, consequently, bulk material properties. This can play a role in the formation of specific morphologies, such as the fiber-like structures observed in some trifluoromethyl-substituted organogels. researchgate.net
The strategic placement of these powerful electron-withdrawing groups is a key tool for chemists to rationally design stilbene-based molecules with tailored optoelectronic properties for specific technological applications.
Academic Research Landscape and Strategic Objectives for this compound Investigation
The investigation of this compound is driven by several strategic objectives within the academic research community, primarily centered on its potential utility in materials science and medicinal chemistry.
In Materials Science: Research efforts are focused on leveraging the unique electronic properties conferred by the bis(trifluoromethyl) substitution. Key objectives include:
Development of Organic Electronic Materials: The compound serves as a building block for more complex architectures, such as polymers and oligomers for use in organic electronics. dokumen.pub For example, it has been incorporated into the synthesis of highly sulfonated polytriazole copolymers, which exhibit high proton conductivity and are of interest for fuel cell membranes. nih.gov
Luminescent Materials and OLEDs: Stilbene derivatives are known for their emissive properties. Research explores the use of molecules like this compound and its analogues as components in organic light-emitting diodes (OLEDs). mdpi.comskku.edu The trifluoromethyl groups can tune the emission color and improve device efficiency and stability.
Photoswitches and Molecular Machines: The inherent photoisomerization of the stilbene core can be modulated by the CF3 groups. This opens avenues for the development of light-responsive materials and molecular switches, where the state of the molecule can be controlled externally. acs.orgresearchgate.net
In Medicinal Chemistry: While direct therapeutic applications are less explored for this specific molecule, the stilbene scaffold is a "privileged structure" in medicinal chemistry. mdpi.comrsc.org The introduction of trifluoromethyl groups is a common strategy to enhance the metabolic stability and cell permeability of drug candidates. nih.govnih.gov Therefore, research involving this compound can inform the design of novel therapeutic agents. For instance, stilbene analogues are investigated for their potential anti-HIV activity, and understanding the role of substituents like CF3 is crucial for developing potent and non-toxic compounds. acs.org
The synthesis of this compound itself is an area of academic interest, with various methods being developed and optimized. Common synthetic routes include the McMurry coupling and Wittig-type reactions. rsc.orgfu-berlin.de
Table of Synthetic Approaches for this compound
| Synthesis Method | Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| McMurry Coupling | 4-(Trifluoromethyl)benzaldehyde (B58038) | Zn powder, TiCl4, THF, N2 | 66% | rsc.org |
| Wittig Reaction | 4-Trifluoromethylbenzyltriphenylphosphonium chloride, 4-Trifluoromethylbenzaldehyde | Tetra-n-butylammonium bromide, 10% aq. NaOH, CH2Cl2, N2 | - | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H10F6 |
|---|---|
Molecular Weight |
316.24 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h1-10H/b2-1+ |
InChI Key |
AKPPHKDAEYUZPI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies in Fluorinated Stilbene Research
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics
Ultrafast transient absorption spectroscopy is a powerful technique used to probe the fleeting dynamics of molecules in their excited states. This method involves exciting a sample with a short "pump" laser pulse and then monitoring the changes in absorption with a "probe" pulse at various time delays. This allows for the tracking of excited-state populations and the observation of transient species with lifetimes on the order of femtoseconds to nanoseconds. youtube.com
In the context of stilbene (B7821643) derivatives, this technique is crucial for understanding the intricate processes of photoisomerization. For instance, studies on cis-stilbene (B147466) have revealed that following photoexcitation, the molecule undergoes rapid isomerization to the trans form, a process that can be monitored in real-time. nih.gov The dynamics of these processes, including relaxation in the excited state and back electron transfer, can be significantly influenced by the solvent environment and the presence of specific substituents, such as the trifluoromethyl groups in 4,4'-bis(trifluoromethyl)stilbene. researchgate.netacs.org Research on similar donor-acceptor stilbenes has shown that the excited-state dynamics are strongly dependent on solvent polarity. researchgate.net
The introduction of trifluoromethyl groups can alter the electronic properties and, consequently, the excited-state landscape of the stilbene core. Ultrafast transient absorption spectroscopy allows researchers to investigate how these modifications affect the rates of isomerization, internal conversion, and intersystem crossing, providing a detailed picture of the energy dissipation pathways. rsc.orgrug.nl
Time-Resolved Fluorescence Spectroscopy for Photophysical Processes
Time-resolved fluorescence spectroscopy is a complementary technique to transient absorption, focusing on the emission of light from a molecule after excitation. aps.org By measuring the decay of fluorescence intensity over time, one can determine the fluorescence lifetime, a key parameter that reflects the rate of all de-excitation processes (both radiative and non-radiative) from the excited singlet state. mdpi.com
For stilbene derivatives, fluorescence is often in competition with photoisomerization. The fluorescence quantum yield and lifetime are therefore sensitive indicators of the efficiency of the isomerization process. researchgate.netresearchgate.net In the case of this compound, time-resolved fluorescence measurements can quantify how the electron-withdrawing trifluoromethyl groups influence the radiative decay rate and the competing non-radiative pathways.
This technique can also be used to construct time-resolved emission spectra (TRES), which provide snapshots of the fluorescence spectrum at different times after excitation. horiba.com TRES can reveal dynamic processes such as solvent relaxation around the excited molecule or conformational changes occurring on the nanosecond timescale.
| Photophysical Parameter | Description |
| Fluorescence Lifetime (τf) | The average time a molecule spends in the excited state before returning to the ground state via fluorescence. |
| Fluorescence Quantum Yield (Φf) | The ratio of the number of photons emitted to the number of photons absorbed. |
| Radiative Decay Rate (kr) | The rate constant for the emission of a photon from the excited singlet state. |
| Non-radiative Decay Rate (knr) | The rate constant for all de-excitation pathways that do not involve photon emission, such as internal conversion and intersystem crossing. |
Solid-State Fluorescence and Molecular Packing Analysis through X-ray Diffraction
The photophysical properties of stilbenes can be dramatically different in the solid state compared to in solution due to restrictions on molecular motion and specific intermolecular interactions. Solid-state fluorescence spectroscopy is used to characterize the emission properties of crystalline or amorphous solid samples. researchgate.netrsc.org The emission characteristics in the solid state are highly dependent on the molecular packing, which can be determined with high precision using single-crystal X-ray diffraction (SC-XRD). acs.orgicmab.es
X-ray diffraction analysis provides detailed information about the unit cell dimensions, space group, and the precise arrangement of molecules within the crystal lattice. ias.ac.in This information is critical for understanding how molecules of this compound pack together and how this packing arrangement influences its solid-state fluorescence. For example, the degree of π-π stacking and the presence of other intermolecular interactions can dictate whether the solid is highly fluorescent or exhibits quenching of emission. mdpi.comacs.org In some stilbene derivatives, specific packing motifs can lead to aggregation-induced emission (AIE) or, conversely, aggregation-caused quenching (ACQ). uclm.es
Investigation of Supramolecular Assembly and Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. scirp.orgacs.org It provides a graphical representation of the regions of close contact between neighboring molecules, allowing for a detailed understanding of the forces that govern the supramolecular assembly. sioc-journal.cnrsc.org
For this compound, Hirshfeld surface analysis can be used to identify and quantify various types of intermolecular interactions, such as C-H···F, C-H···π, and F···F contacts, which are expected to be significant due to the presence of the trifluoromethyl groups and aromatic rings. nih.govacs.orgnih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative importance of these interactions. acs.org
By correlating the findings from Hirshfeld surface analysis with the solid-state fluorescence data, researchers can establish structure-property relationships. For instance, it is possible to determine how the prevalence of certain intermolecular contacts contributes to or detracts from the fluorescence quantum yield in the solid state. mdpi.com This understanding is crucial for the rational design of new fluorinated stilbene derivatives with tailored solid-state optical properties.
| Interaction Type | Potential Role in Crystal Packing of this compound |
| C-H···F | Hydrogen bonding involving the fluorine atoms of the trifluoromethyl groups. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| F···F Contacts | Interactions between the fluorine atoms of neighboring trifluoromethyl groups. |
| C-H···π | Interactions between C-H bonds and the π-system of the aromatic rings. |
Computational Chemistry Approaches for Fluorinated Stilbene Systems
Density Functional Theory (DFT) for Ground State Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying the ground-state electronic properties of molecules. It provides a framework to understand the distribution of electrons and their energies, which are fundamental to a molecule's stability and reactivity.
HOMO-LUMO Energy Gap Calculations and Electronic Stability Assessments
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's electronic stability and reactivity. A smaller gap generally suggests that the molecule can be more easily excited and may be more reactive.
For instance, in a study of a trifluoromethyl-substituted stilbene (B7821643) imine derivative, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set determined the HOMO-LUMO energy gap to be 3.49 eV. usm.my This value was in excellent agreement with the experimentally determined optical band gap, also 3.49 eV, highlighting the potential of such compounds as organic semiconductors. usm.my The good correlation between theoretical and experimental data underscores the reliability of DFT in predicting these properties. usm.my
Similarly, DFT calculations on other trifluoromethyl-containing compounds have been used to assess their electronic properties. For a Schiff base derived from trifluoromethyl amine, the computed HOMO-LUMO band gap was 3.491 eV. acs.org In another example, a resveratrol (B1683913) derivative was identified as a promising candidate for certain applications due to its favorable HOMO-LUMO energy gap of 4.24497 eV. chemrxiv.org The distribution of HOMO and LUMO orbitals is also critical for understanding potential binding interactions. chemrxiv.org
The following table summarizes the calculated HOMO-LUMO energy gaps for various trifluoromethyl-containing stilbene derivatives and related compounds.
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-[(hexyloxyphenyl)methylene]amino)-4' trifluoromethylstilbene (HMTS) | B3LYP/6-31G(d,p) | - | - | 3.49 |
| (E)-N'-(4-(trifluoromethyl)benzylidene)-4-methoxybenzohydrazide (ETPMP) | M06/6-31G(d,p) | -5.476 | -1.985 | 3.491 |
| 2-((E)-(4-(trifluoromethyl)benzylidene)amino)naphthalen-1-ol (TFMOS) | M06/6-31G(d,p) | - | - | 3.489 |
| Resveratrol-4 Derivative | - | - | - | 4.24497 |
Data sourced from various computational studies.
Molecular Electrostatic Potential and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive and negative potential.
In general, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.net For example, in a study of a trifluoromethyl-containing Schiff base, the MEP analysis helped to identify the reactive sites of the molecule. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the investigation of electronically excited states. This method is instrumental in understanding the photophysical properties of molecules, such as their absorption and emission of light.
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can accurately predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis absorption spectrum. researchgate.net The calculated absorption wavelengths (λ), excitation energies (Eex), and oscillator strengths (f) can be compared with experimental data to validate the computational model. researchgate.netresearchgate.net
For example, TD-DFT calculations have been successfully used to reproduce the experimental absorption spectra of various organic dyes, including those with stilbene-like structures. researchgate.netacs.org In a study of stiff-stilbene based bis(thio)ureas, the UV-vis absorption spectra of different isomers were investigated using TD-DFT, providing insights into their photoswitching properties. acs.org The agreement between calculated and experimental spectra for various compounds, including phenol (B47542) and its derivatives, further demonstrates the utility of TD-DFT in this area. researchgate.net
Elucidation of Excited State Dynamics and Intramolecular Charge Transfer (ICT)
TD-DFT is also crucial for understanding the dynamics of excited states, including processes like intramolecular charge transfer (ICT). In many donor-acceptor molecules, photoexcitation leads to a transfer of electron density from the donor to the acceptor moiety, resulting in a charge-separated excited state. d-nb.info This process is often accompanied by structural rearrangements, such as twisting around single or double bonds. rsc.org
For instance, in studies of trans-4-(N-arylamino)stilbenes, TD-DFT calculations were used to identify the geometries and energies of the planar intramolecular charge transfer (PICT) and twisted intramolecular charge transfer (TICT) states. rsc.org These calculations helped to explain the solvent-dependent excited-state dynamics observed experimentally. Similarly, TD-DFT has been employed to investigate the excited-state dynamics of other charge-transfer systems, such as 4-dimethylamino-4'-cyanodiphenylacetylene, where it provided support for structural modifications during the ultrafast ICT process. d-nb.info
Quantum Chemical Exploration of Reaction Pathways and Energy Landscapes
Quantum chemical methods are invaluable for exploring the reaction pathways and energy landscapes of chemical reactions. These calculations can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. numberanalytics.com By mapping out the potential energy surface, chemists can gain a detailed understanding of the reaction mechanism and predict the feasibility and outcome of a reaction. nih.gov
For example, in the context of the photochemical cyclization of stilbenes (the Mallory reaction), quantum chemical calculations can elucidate the pathway from the initial cis-stilbene (B147466) to the dihydrophenanthrene intermediate and ultimately to the phenanthrene (B1679779) product. mdpi.com These calculations can also help to understand the role of substituents and reaction conditions on the efficiency and selectivity of the reaction. mdpi.com Methods like the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) are commonly used to trace the minimum energy path connecting reactants, transition states, and products. numberanalytics.com
Potential Energy Surface Analysis for Photoisomerization
The photoisomerization of stilbenes involves the transformation between their cis and trans isomers upon absorption of light. This process is governed by the topology of the ground and excited state potential energy surfaces (PESs). Computational analysis of these surfaces is crucial for understanding the reaction pathways, energy barriers, and the nature of key intermediates.
For stilbene and its derivatives, the PESs are often constructed as a function of critical geometric coordinates, most notably the torsional angle around the central ethylenic C=C bond. sioc-journal.cn Ab initio calculations are employed to determine the energies of the ground (S₀) and excited (S₁, S₂, etc.) states at various geometries. These calculations can reveal the locations of energy minima, corresponding to stable or metastable states, and conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay back to the ground state. sioc-journal.cn
In the case of fluorinated stilbenes, computational studies have shown that the substitution pattern of fluorine atoms can significantly alter the electronic structure and, consequently, the PES. acs.orgepa.govnih.gov For instance, deep symmetric fluorination can lead to a "sudden polarization" effect upon photoexcitation, where a nonpolar molecule becomes zwitterionic in the excited state. acs.orgepa.govnih.gov This phenomenon arises from a reordering of the electronic states due to the influence of the fluorine atoms. acs.orgepa.govnih.gov
Quantum chemical calculations, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to map out the PES and identify critical points. researchgate.net For example, in a study on various fluorinated stilbenes, the geometries were pre-optimized using a semi-empirical method (PM3) and then refined with a more accurate ab initio method (B3LYP with a 6-311++G(d,p) basis set) to calculate properties like molecular electrostatic potentials and dipole moments.
A key aspect of PES analysis is the identification of the reaction coordinate for isomerization. For stilbene itself, two-dimensional PESs have been constructed using the torsion angle and one of the dihedral angles around the central C=C bond as variables. sioc-journal.cn These surfaces show a straight seam line of conical intersection that separates the cis and trans regions, supporting a "one-bond flip" mechanism for photoisomerization. sioc-journal.cn
The table below summarizes key computational findings related to the potential energy surface analysis of stilbene systems.
| System | Computational Method | Key Findings on PES | Reference |
| trans-Stilbene (B89595) | Ab initio calculations | Construction of 2D PES for S₀ and S₁ states, identification of a straight seam line of conical intersection. | sioc-journal.cn |
| Fluorinated Stilbenes | DFT (B3LYP/6-311++G(d,p)) | Calculation of molecular electrostatic potentials and dipole moments to visualize the effect of fluorination on electron density distribution. | |
| Heavily Fluorinated Stilbenes | Quantum-chemical calculations | Observation of state reordering and sudden polarization leading to a zwitterionic S₁ state near the Franck-Condon region. | acs.orgepa.govnih.gov |
Non-Adiabatic Dynamics Simulations for Photochemical Processes
While PES analysis provides a static picture of the possible reaction pathways, non-adiabatic dynamics simulations are essential for understanding the time-dependent evolution of a molecule after photoexcitation. ruhr-uni-bochum.denih.gov These simulations model the motion of the atoms on the coupled potential energy surfaces of the excited and ground electronic states. ruhr-uni-bochum.de
Photochemical reactions, like the isomerization of stilbene, often involve transitions between different electronic states. ruhr-uni-bochum.de These transitions are "non-adiabatic" because they violate the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent. Non-adiabatic dynamics simulations explicitly account for the coupling between these motions, particularly in regions where the potential energy surfaces of different electronic states come close in energy, such as at conical intersections. ruhr-uni-bochum.de
Several simulation techniques are employed, with trajectory surface hopping being a prominent method. sioc-journal.cnruhr-uni-bochum.de In this approach, classical trajectories are propagated on a single electronic state PES, but they are allowed to "hop" to another electronic state with a certain probability when they enter a region of strong non-adiabatic coupling. ruhr-uni-bochum.de This allows for the simulation of the entire photochemical process, from initial excitation to the final products.
For cis-stilbene, non-adiabatic dynamics simulations using ab initio multiple spawning on a SA-2-CASSCF(2,2) potential energy surface have been used to investigate the competition between photoisomerization to trans-stilbene and photocyclization to 4a,4b-dihydrophenanthrene (B14708593) (DHP). nih.gov These simulations revealed that the branching between these two pathways is determined on the S₁ excited state within the first 150 femtoseconds after photoexcitation. nih.gov
The influence of factors like initial temperature on the photochemical outcome can also be studied. researchgate.net For instance, multi-state non-adiabatic molecular dynamics simulations have shown that for cis-stilbene, the formation of DHP is favored at low temperatures, while the formation of trans-stilbene is preferred at high temperatures. researchgate.net
In the context of fluorinated stilbenes, these simulations can provide insights into how fluorination affects the dynamics of photoisomerization. For example, in heavily fluorinated trans-stilbenes, an ultrafast relaxation (on the order of 0.06 picoseconds) from an initially excited nonpolar state to a long-lived, polar S₁ state has been observed and rationalized through computational studies. acs.orgepa.govnih.gov
The table below presents findings from non-adiabatic dynamics simulations of stilbene systems.
| System | Simulation Method | Key Dynamic Findings | Reference |
| cis-Stilbene | Ab initio multiple spawning | Branching between isomerization and cyclization determined within 150 fs on the S₁ state; excited state lifetime of 520 ± 40 fs. | nih.gov |
| cis-Stilbene | Multi-state non-adiabatic molecular dynamics (MRSF-TDDFT) | Quantum yield of photoproducts is dependent on the initial ground state temperature. | researchgate.net |
| Heavily Fluorinated trans-Stilbenes | Not specified, but supports experimental findings | Ultrafast relaxation (~0.06 ps) from a nonpolar excited state to a long-lived polar S₁ state. | acs.orgepa.govnih.gov |
| trans-Stilbene | Trajectory surface hopping | Simulation of quantum yields for trans-to-cis isomerization (60.45%) in good agreement with experimental values (55.0%). | sioc-journal.cn |
Photochemistry and Photophysics of 4,4 Bis Trifluoromethyl Stilbene and Fluorinated Stilbenes
Photoisomerization Dynamics: A Tale of Two Isomers
The hallmark of stilbene (B7821643) chemistry is its photoisomerization, the light-induced conversion between its trans and cis forms. The introduction of trifluoromethyl groups at the 4 and 4' positions of the phenyl rings in 4,4'-Bis(trifluoromethyl)stilbene profoundly influences this process.
The Trifluoromethyl Effect: Reshaping Pathways and Efficiencies
The trifluoromethylation of stilbene significantly impacts the pathways and quantum efficiencies of both trans-to-cis and cis-to-trans photoisomerization. While stilbene itself undergoes photoisomerization, the presence of trifluoromethyl groups can alter the energy barriers and lifetimes of the excited states involved. acs.orgrsc.org For instance, the photocyclization of cis-stilbenes to dihydrophenanthrenes is a well-known competing reaction. mdpi.com The presence of trifluoromethyl substituents has been shown to be compatible with this photocyclization reaction, suggesting that the fundamental reactive pathways of the stilbene core remain accessible. mdpi.com
Research on various fluorinated stilbenes has demonstrated that the position and number of fluorine substituents can tune the photochemical properties. acs.org This tuning can manifest as changes in the quantum yields of isomerization, the rates of interconversion, and the competition with other photochemical or photophysical processes.
Table 1: Photoisomerization Dynamics of Selected Fluorinated Stilbenes
| Compound | Isomerization Direction | Key Observations | Reference |
|---|---|---|---|
| (E,Z)-4-styrylstilbenes | One-way to E,E | Quantum yields in the solid state decrease with increasing substituent size. | nih.gov |
| 4,4'-bis(beta-methylstyryl)benzene | Mutual in solution, one-way (E,Z to E,E) in solid state | Phase-dependent photochemical behavior. | nih.gov |
| (Z,E,Z)-4,4'-styrylstilbene | One-way to E,E,E via E,E,Z | Stepwise isomerization observed in solution. | nih.gov |
| Stiff-Stilbene | Reversible E/Z | High quantum yield and thermal stability. | researchgate.net |
Excited State Character: The Tug-of-War Between Localized and Charge-Transfer States
The mechanism of photoisomerization is intimately linked to the nature of the excited states involved. In stilbenes, the interplay between locally excited (LE) and charge-transfer (CT) states is crucial. The introduction of electron-withdrawing trifluoromethyl groups can significantly influence the energy and character of these states.
Fluorination can lead to a reordering of electronic states, sometimes resulting in a "sudden polarization" near the Franck-Condon region, where the initially excited state rapidly evolves into a zwitterionic (charge-separated) state. acs.orgchemrxiv.org This phenomenon is particularly pronounced in heavily fluorinated stilbenes. acs.org The formation of such a polar excited state can have profound consequences for the isomerization mechanism, as its stability will be highly dependent on the polarity of the surrounding solvent. acs.org In some donor-acceptor substituted stilbenes, the transition from a locally excited to a charge-transfer state is a key step in the excited-state dynamics. researchgate.net
Excited State Relaxation and Deactivation: The Journey Back to Ground State
Once a molecule is promoted to an excited state, it must eventually return to its ground state. This relaxation process can occur through radiative pathways (fluorescence) or, more commonly in the case of stilbenes, through non-radiative pathways.
The Role of Conical Intersections in Non-Radiative Decay
A key concept in understanding the rapid non-radiative decay of excited stilbenes is the conical intersection. These are points on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to switch from the excited state to the ground state. The isomerization of stilbene is thought to proceed through a twisted intermediate, where the molecule can efficiently access a conical intersection. nih.gov The geometry and accessibility of these conical intersections are influenced by substitution, and thus, trifluoromethylation can modulate the efficiency of this non-radiative decay channel.
Solvent as a Director: Intermolecular Interactions and Excited State Lifetimes
The solvent environment plays a critical role in the photophysics of fluorinated stilbenes, particularly when charge-transfer states are involved. Polar solvents can stabilize polar excited states, leading to a lowering of energy barriers for isomerization and influencing excited-state lifetimes. acs.org For example, in trans-stilbene (B89595), the isomerization is twice as fast in the polar solvent acetonitrile (B52724) compared to the nonpolar n-hexane, indicating stabilization of a polar transition state. acs.org
The fluorescence lifetime of stilbene derivatives can also be significantly affected by the solvent. For instance, the fluorescence lifetime of trans-3,3',5,5'-tetramethoxystilbene increases dramatically from 2.3 ns in cyclohexane (B81311) to 16.6 ns in acetonitrile, highlighting the impact of solvent polarity on the deactivation pathways. researchgate.net Similarly, studies on other fluorinated compounds have shown that emission lifetimes decrease in more polar solvents due to faster non-radiative deactivation. chemrxiv.org This solvatochromic shift, a change in the color of emitted light with solvent polarity, is a strong indicator of a polar excited state. acs.orgchemrxiv.org
Table 2: Solvent Effects on the Photophysical Properties of Stilbene Derivatives
| Compound | Solvent | Observed Effect | Reference |
|---|---|---|---|
| trans-Stilbene | n-hexane vs. acetonitrile | Isomerization is twice as fast in acetonitrile. | acs.org |
| trans-3,3',5,5'-tetramethoxystilbene | Cyclohexane vs. acetonitrile | Fluorescence lifetime increases from 2.3 ns to 16.6 ns. | researchgate.net |
| Thiele's Fluorocarbons | Cyclohexane vs. acetonitrile | Emission lifetime decreases from 25 ns to <1.3 ns. | chemrxiv.org |
| Heavily Fluorinated Stilbenes (tF2356) | n-hexane vs. acetonitrile | Long-lived polar S1 state with lifetime of 1.3 ns in n-hexane and 3.4 ns in acetonitrile. | acs.org |
Photoinduced Phenomena and Their Control
The unique photochemical properties of fluorinated stilbenes, including this compound, open the door to a range of photoinduced phenomena. The ability to control the trans-cis isomerization with light makes these molecules attractive candidates for molecular switches. rsc.org The efficiency of these switches can be influenced by factors such as the solvent and the presence of coordinating species. For instance, coordination to a lanthanide ion can alter the photochemical reactivity and energy transfer pathways of a stilbene ligand. rsc.org
Furthermore, the oxidative photocyclization of stilbenes, known as the Mallory reaction, is a powerful synthetic tool for creating phenanthrenes and other polycyclic aromatic hydrocarbons. mdpi.com The compatibility of the trifluoromethyl group with this reaction expands its synthetic utility. mdpi.com The development of "stiff-stilbenes," where the phenyl rings are part of a more rigid framework, has led to photoswitches with high quantum yields and thermal stability, finding applications in supramolecular chemistry and materials science. researchgate.net
Photochromism and Reversible Optical Switching Behavior
Stilbene and its derivatives are well-known for their ability to undergo reversible cis-trans photoisomerization, a property that makes them candidates for molecular switches. researchgate.neticmp.lviv.ua Upon absorption of light, these molecules can be converted from the thermodynamically more stable trans isomer to the cis isomer, and this process can often be reversed by irradiation with a different wavelength of light or by thermal means. icmp.lviv.ua This reversible switching between two distinct geometric and electronic states forms the basis of their application in optical data storage and other light-responsive systems. rug.nl
However, the practical application of stilbenes as molecular switches is often hampered by competing photochemical reactions. rug.nl The cis-isomer of stilbene can undergo an irreversible photocyclization to form dihydrophenanthrene, which is subsequently oxidized to phenanthrene (B1679779) in the presence of an oxidizing agent like oxygen or iodine. rug.nlmdpi.com This process, known as the Mallory reaction, is a common synthetic route to phenanthrenes and their derivatives. mdpi.comscilit.com Research has shown that this reaction is compatible with a variety of substituents on the stilbene core, including trifluoromethyl groups. mdpi.com The formation of these cyclized byproducts can lead to the degradation of the molecular switch over multiple switching cycles.
The introduction of trifluoromethyl groups, as in this compound, can have a profound effect on the photochemistry of the stilbene core. Fluorination is known to influence the electronic nature of the excited states. acs.org In some planar ring-fluorinated stilbenes, such as trans-2,3,5,6,2',3',5',6'-octofluorostilbene and trans-2,3,4,5,6,2',3',4',5',6'-decafluorostilbene, fluorination leads to a "sudden polarization" effect upon photoexcitation. acs.org This results in the formation of a zwitterionic excited state, which can influence the subsequent relaxation pathways, including isomerization and fluorescence. acs.org
The reversible photoisomerization of stilbene derivatives can be controlled by using different wavelengths of light. For example, a stilbene derivative ligand showed reversible trans-to-cis isomerization under UV irradiation at 312 nm, with the reverse cis-to-trans process being induced by irradiation at 254 nm. rsc.org In another study, stiff-stilbene based bis(thio)ureas with p-trifluoromethylphenyl substituents demonstrated reversible E/Z isomerization upon irradiation with 365 nm and 385 nm light. acs.org
Furthermore, trifluoromethyl-substituted cyano-stilbene derivatives have been designed to form tightly packed π-dimer systems in the crystalline state. These crystals can exhibit reversible fluorescence switching based on a [2+2] cycloaddition reaction induced by shear-strain or UV irradiation. nih.gov The initial non-fluorescent crystal becomes highly fluorescent upon mechanical shearing or prolonged UV exposure, and the original state can be restored by thermal annealing. nih.gov This provides a rare example of high-contrast, reversible fluorescence switching in the solid state. nih.gov
Table 1: Photo-responsive Behavior of Stilbene Derivatives
| Compound/System | Stimulus | Observed Phenomenon | Reversibility | Reference(s) |
|---|---|---|---|---|
| Stilbene | UV light | trans to cis isomerization | Reversible (light or heat) | icmp.lviv.ua |
| cis-Stilbene | UV light, Oxidant | Photocyclization to phenanthrene (Mallory Reaction) | Irreversible | rug.nlmdpi.com |
| Stilbene derivative ligand | 312 nm UV light | trans to cis isomerization | Reversible with 254 nm light | rsc.org |
| Stiff-stilbene based bis(thio)urea with p-trifluoromethylphenyl groups | 365 nm UV light | E to Z isomerization | Reversible with 385 nm light | acs.org |
| Trifluoromethyl-substituted cyano-stilbene π-dimer crystals | Shear-strain or 365 nm UV light | Fluorescence "turn-on" via frustrated [2+2] cycloaddition | Reversible by thermal annealing | nih.gov |
Thermally Activated Delayed Fluorescence (TADF) in Related Trifluoromethylated Emitters
While this compound itself is not primarily known as a TADF emitter, the trifluoromethyl group is a key substituent in the design of highly efficient TADF materials for organic light-emitting diodes (OLEDs). TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through reverse intersystem crossing (RISC). This process is particularly efficient in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).
The electron-withdrawing nature and steric bulk of trifluoromethyl groups play a crucial role in the design of TADF emitters. thegoodscentscompany.com When incorporated into donor-acceptor (D-A) type molecules, trifluoromethyl groups on the acceptor moiety can enhance its electron affinity. thegoodscentscompany.com This, combined with the steric hindrance they provide, can lead to a large dihedral angle between the donor and acceptor units. thegoodscentscompany.com This spatial separation of the highest occupied molecular orbital (HOMO), typically located on the donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, results in a small ΔEST, which is a prerequisite for efficient TADF.
Several studies have demonstrated the successful application of trifluoromethyl groups in designing blue and deep-blue TADF emitters. For instance, a series of deep-blue TADF emitters based on trifluoromethyl-substituted phenyl and N-heterocyclic rings as acceptor units and carbazole (B46965) as the donor moiety have been developed. Current time information in Bangalore, IN. These emitters, when used in OLEDs, achieved high external quantum efficiencies of up to 20.4%. Current time information in Bangalore, IN.
In another approach, 1,4-bis(trifluoromethyl)benzene (B1346883) was used as a novel acceptor in symmetrical donor-acceptor-donor (D-A-D) molecules. rug.nl The resulting compounds exhibited large dihedral angles between the donor and acceptor moieties, leading to small ΔEST values of around 20 meV. rug.nl However, the reverse intersystem crossing rates varied significantly depending on the energy gap between the charge transfer singlet state (¹CT) and the localized triplet excited state (³LE), highlighting the importance of fine-tuning the electronic properties of the donor and acceptor units. rug.nl
The position of the trifluoromethyl group on the molecular scaffold is also critical. In a study of D-π-A molecules with a triazine acceptor and a carbazole donor, it was found that only molecules with the trifluoromethyl group located on the phenylene bridge close to the donor exhibited TADF. thegoodscentscompany.com This confirmed that both sufficient electron affinity of the acceptor and a large dihedral angle between the donor and the π-bridge are necessary for TADF to occur. thegoodscentscompany.com
Table 2: Properties of Trifluoromethylated TADF Emitters
| Emitter Type | Donor | Acceptor | Key Feature of CF₃ Group | Achieved EQE | Reference(s) |
|---|---|---|---|---|---|
| Deep-blue TADF | Carbazole | Phenyl and N-heterocyclic rings with CF₃ | Enhances electron-withdrawing character | Up to 20.4% | Current time information in Bangalore, IN. |
| Cyan TADF | Phenoxazine, Phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine | 1,4-Bis(trifluoromethyl)benzene | Creates large dihedral angle | Promising cyan emitter | rug.nl |
| Blue TADF | Carbazole or tert-butylcarbazole | Triazine with CF₃ on phenylene bridge | Tunes molecular conformation and electron-withdrawing ability | Up to 14.22% | thegoodscentscompany.com |
Nonlinear Optical Properties and Applications in Advanced Materials Science
Second-Order Nonlinear Optical (NLO) Response in Fluorinated Stilbene (B7821643) Derivatives
Molecules that exhibit second-order NLO properties, such as those based on the stilbene framework, are critical for technologies like second-harmonic generation (SHG), which enables the frequency doubling of laser light. oup.comrsc.org The efficiency of this process is related to the molecular first hyperpolarizability (β). rsc.orgmdpi.com A fundamental requirement for a material to exhibit macroscopic SHG activity is a non-centrosymmetric arrangement of the NLO-active molecules to avoid the cancellation of the hyperpolarizability. rsc.org
The defining feature of efficient NLO molecules is typically a donor-acceptor (D-π-A) structure, where electron-donating and electron-withdrawing groups are linked by a π-conjugated system. ljmu.ac.ukias.ac.in In fluorinated stilbenes, the trifluoromethyl group acts as a potent electron-withdrawing group.
Research has shown that substituting a trifluoromethyl group for a traditional nitro group can yield significant advantages. While the trifluoromethyl group is a slightly weaker acceptor than the nitro group, it leads to a desirable blue-shift in the material's absorption spectrum, enhancing its transparency in the visible region without significantly compromising the magnitude of the molecular hyperpolarizability (β). oup.comoup.com For instance, 4-methoxy-4′-trifluoromethylstilbene exhibits a β value of 12.2 × 10⁻³⁰ esu, which is nearly equivalent to that of the well-known NLO material p-nitroaniline (12.6 × 10⁻³⁰ esu). oup.comoup.com However, its absorption cutoff is at 375 nm, a substantial 90 nm shorter than that of p-nitroaniline, demonstrating a superior trade-off between nonlinearity and transparency. oup.comoup.com
| Compound | Molecular Hyperpolarizability (β) (10⁻³⁰ esu) | Absorption Cutoff (λ_cutoff) (nm) |
|---|---|---|
| 4-methoxy-4′-trifluoromethylstilbene | 12.2 | 375 |
| p-nitroaniline (p-NA) | 12.6 | 463 |
The development of high-performance NLO materials involves more than just maximizing the molecular hyperpolarizability (β). A key challenge is to translate the high microscopic β of individual molecules into a large macroscopic NLO response in a bulk material. This requires overcoming the natural tendency of dipolar molecules to arrange in a centrosymmetric fashion, which cancels out the NLO effect. researchgate.net
Several advanced molecular design strategies are being explored to address this:
Introduction of Isolation Groups: Incorporating bulky groups into the chromophore structure can physically prevent the molecules from packing too closely. mdpi.com For example, introducing a 3,5-bis(trifluoromethyl)benzene group onto the π-conjugated bridge can reduce intermolecular dipole-dipole interactions, leading to more efficient poling and a larger bulk NLO response. mdpi.com
Multi-Chromophore Systems: Assembling multiple NLO chromophores onto a single molecular scaffold, such as a cavitand, can enforce a parallel alignment. ljmu.ac.uk This pre-organization minimizes the cancellation of dipole moments and can lead to a significant enhancement of the NLO properties compared to the individual chromophore units. ljmu.ac.uk
Crystal Engineering: This strategy involves designing molecules that self-assemble into a non-centrosymmetric crystal structure. By carefully engineering intermolecular interactions, such as the stacking of fluorinated and non-fluorinated aromatic rings, it is possible to guide the formation of polar crystals suitable for SHG applications.
Third-Order Nonlinear Optical (NLO) Response Characterization
Third-order NLO effects are crucial for applications in all-optical switching, optical limiting, and data processing. mdpi.com These phenomena are described by the second hyperpolarizability (γ) at the molecular level and the third-order susceptibility (χ⁽³⁾) at the macroscopic level. Research into fluorinated stilbenes has also explored these higher-order effects.
The Z-scan technique is a widely used method to determine the key parameters of third-order NLO materials: the nonlinear absorption coefficient (often also denoted by β, distinct from hyperpolarizability) and the third-order nonlinear refractive index (n₂).
In a study of a novel stilbene-containing fluorinated polyimide, Z-scan measurements yielded a nonlinear absorption coefficient of 0.65 × 10⁻⁵ cm/W and a negative third-order nonlinear refractive index of -1.13 × 10⁻¹⁰ cm²/W. researchgate.net A negative n₂ value is indicative of a self-defocusing effect, a property that is valuable for applications in optical limiting. Some stilbene derivatives have been found to transition from reverse saturable absorption (useful for optical limiting) to saturable absorption (useful for mode-locking in lasers) based on structural modifications. mdpi.com
Third Harmonic Generation (THG) is a process where three photons of the same frequency are combined to generate a single photon with three times the frequency. It is a direct probe of the electronic contribution to the third-order susceptibility, χ⁽³⁾(-3ω;ω,ω,ω). THG measurements provide fundamental insights into the second hyperpolarizability, γ. acs.orgresearchgate.net
Investigations into various donor-acceptor substituted stilbenes have been conducted using THG. acs.org For a specific push-pull stilbene derivative doped into a polymer film, the γ value was determined to be 763 x 10⁻³⁶ esu using the THG technique. scielo.org.mx Quantum chemistry calculations on the parent stilbene molecule show that the trans isomer possesses a second hyperpolarizability (γ) that is roughly twice as large as that of the cis isomer, highlighting the importance of stereochemistry in NLO properties. rsc.org
| Parameter | Symbol | Value |
|---|---|---|
| Nonlinear Absorption Coefficient | β | 0.65 × 10⁻⁵ cm/W |
| Third-Order Nonlinear Refractive Index | n₂ | -1.13 × 10⁻¹⁰ cm²/W |
Applications in Optoelectronic Devices and Functional Materials
The favorable NLO properties of fluorinated stilbenes, combined with the general benefits of fluorination, make them promising candidates for various optoelectronic applications. The inclusion of fluorine atoms in conjugated organic materials can lower the frontier molecular orbital (HOMO/LUMO) energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org
Potential and realized applications include:
Electro-Optic (EO) Modulators: High-performance EO modulators are essential components for optical communications and high-speed signal processing. mdpi.com Materials with large second-order NLO responses, like optimized fluorinated stilbene chromophores, can be used to create devices that modulate light at very high frequencies. mdpi.comrsc.org
Optical Frequency Conversion: Materials with high SHG efficiency are used to convert the light from common semiconductor lasers (e.g., in the 800 nm band) into blue or green light (e.g., in the 400 nm band), which is vital for high-density optical data storage and laser displays. oup.com
Organic Light-Emitting Diodes (OLEDs) and Transistors (OFETs): The improved charge injection and transport properties imparted by fluorination are beneficial for various organic electronic devices. rsc.org While not a direct NLO application, the material science developed for NLO chromophores is often transferable. Fluorination has been shown to enable balanced ambipolar charge transport in light-emitting OFETs, a critical step towards electrically pumped organic lasers. acs.org
All-Optical Switching and Processing: Materials possessing a large third-order NLO response (χ⁽³⁾) are the building blocks for all-optical switches, where one light beam controls another. The fast response times of organic NLO materials are a significant advantage in this area. mdpi.com
The continued rational design of stilbene-based molecules with trifluoromethyl groups is a promising avenue for developing next-generation materials for photonics and advanced materials science. researchgate.net
Reactivity and Reaction Mechanisms of 4,4 Bis Trifluoromethyl Stilbene Beyond Photoisomerization
General Chemical Reactivity of Trifluoromethylated Alkenes and Aromatic Systems
The introduction of trifluoromethyl groups into organic molecules imparts distinct chemical properties. wikipedia.org In alkenes and aromatic systems, these groups act as strong electron-withdrawing moieties, which profoundly alters their reactivity towards various reagents. tcichemicals.com
Electrophilic and Nucleophilic Addition Reactions
The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond of alkenes towards electrophilic attack. For instance, in the electrophilic addition of hydrogen halides to alkenes, the regioselectivity is governed by the stability of the resulting carbocation intermediate. libretexts.org In trifluoromethylated alkenes, the carbocation formation is destabilized by the electron-withdrawing CF3 group. libretexts.org Consequently, electrophilic additions to trifluoromethylated styrenes are significantly slower compared to their non-fluorinated counterparts. acs.org This deactivation makes electrophilic additions challenging, often requiring harsh reaction conditions. scispace.comrsc.org
Conversely, the electron-deficient nature of the double bond in trifluoromethylated alkenes makes them susceptible to nucleophilic attack. rsc.orgchimicatechnoacta.ru Nucleophilic conjugate addition reactions to α-trifluoromethyl alkenes proceed readily, often with high regioselectivity. chimicatechnoacta.ru For example, the reaction of α-trifluoromethyl alkenes with nucleophiles like thiols, amines, and carbanions has been extensively studied. rsc.org The addition typically occurs at the β-position to the trifluoromethyl group, driven by the formation of a stabilized carbanion intermediate.
Copper-catalyzed additions of trifluoromethyl-transfer reagents to alkenes and alkynes have been developed, allowing for the introduction of a CF3 group along with another functionality. acs.orgdiva-portal.org These reactions often proceed with high regio- and stereoselectivity. acs.orgdiva-portal.org For example, the trifluoromethyl-benzoyloxylation and trifluoromethyl-halogenation of alkenes have been achieved using a hypervalent iodine reagent in the presence of a copper catalyst. acs.org
Radical Reactivity and Functionalization Pathways
The trifluoromethyl group plays a crucial role in directing radical reactions involving alkenes and aromatic systems. The CF3 radical is electrophilic and readily adds to electron-rich double bonds. nih.gov This reactivity has been harnessed in various trifluoromethylation reactions. nih.gov
Several methods have been developed for the radical trifluoromethylation of alkenes, often employing reagents that generate trifluoromethyl radicals under thermal, photochemical, or redox conditions. nih.govconicet.gov.ar For instance, visible light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of alkenes using reagents like CF3I. organic-chemistry.org These reactions can proceed with high efficiency and selectivity under mild conditions. organic-chemistry.org
The addition of the trifluoromethyl radical to an alkene generates a new carbon-centered radical, which can then undergo further reactions, leading to a variety of functionalized products. organic-chemistry.orgacs.org This has been exploited in cascade reactions where the initial radical addition triggers subsequent cyclization or insertion events. acs.orgrsc.org For example, a copper-catalyzed alkene-trifluoromethylation-triggered nitrile insertion/remote functionalization relay process has been developed to synthesize trifluoromethylated azaheterocycles. acs.org
The radical trifluoromethylation of aromatic compounds is also a significant area of research. chemrxiv.org While direct C-H trifluoromethylation of aromatic rings can be challenging due to issues with regioselectivity, methods have been developed to control the reaction outcome. chemrxiv.org
Specific Chemical Transformations of Stilbene (B7821643) Derivatives
Stilbene and its derivatives undergo a variety of chemical transformations, with their reactivity being significantly influenced by substituents on the aromatic rings and the central double bond.
Photocyclization Reactions and Competitive Pathways
Upon irradiation with ultraviolet light, cis-stilbene (B147466) can undergo a 6π-electrocyclization to form trans-4a,4b-dihydrophenanthrene. organicreactions.orgresearchgate.net This intermediate can then be oxidized to phenanthrene (B1679779) in the presence of an oxidizing agent like iodine or oxygen. organicreactions.orgnih.govnih.gov This reaction, often referred to as the Mallory reaction, is a powerful method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. organicreactions.orgnih.govbeilstein-journals.org
E/Z Photoisomerization: Reversible isomerization between the trans and cis isomers. nih.gov
Photocyclization: The cyclization of the cis-isomer to dihydrophenanthrene. nih.govrsc.orgresearchgate.net
[2+2] Photocycloaddition: A bimolecular reaction that can occur at higher concentrations, leading to the formation of cyclobutane (B1203170) dimers. rsc.orgresearchgate.netrsc.org
The efficiency of phenanthrene formation is influenced by factors such as the concentration of the stilbene derivative and the choice of oxidizing agent. rsc.orgrsc.org For example, at higher concentrations, the undesired [2+2] cycloaddition becomes more prominent. rsc.org The use of TEMPO as an oxidizing agent has been shown to be more effective than iodine in promoting photocyclization and reducing the formation of cycloaddition byproducts at elevated concentrations. rsc.orgrsc.org
The presence of substituents on the stilbene core can influence the regioselectivity of the photocyclization. For instance, in the photocyclization of 3,4-dihalostyrylnaphthalenes, the ratio of the resulting products depends on the specific halogens present. mdpi.com
Acid-Catalyzed Isomerization Mechanisms and Regioselectivity
The Z to E isomerization of stilbene derivatives can be catalyzed by acids. scispace.comrsc.orgnih.gov Traditionally, this process requires strong mineral acids at high concentrations. scispace.comrsc.orgnih.gov The mechanism is believed to proceed through an A-SE2 pathway involving protonation of the double bond to form a carbocation intermediate, followed by rotation around the single bond and deprotonation to yield the more stable E-isomer. nih.gov
However, these harsh conditions can lead to undesirable side reactions, such as migration of the double bond and electrophilic addition reactions. scispace.comrsc.orgresearchgate.net Recent studies have shown that for certain stilbene derivatives, particularly those fused with a norbornene moiety, the acid-catalyzed isomerization can occur under much milder conditions, even with catalytic amounts of weak organic acids like trifluoroacetic acid (TFA). scispace.comrsc.orgnih.gov In these constrained systems, side reactions are suppressed due to the ring strain. scispace.comrsc.orgresearchgate.net
The kinetics of this acid-catalyzed isomerization can be controlled by adjusting the catalytic factors, allowing for the development of molecular switches with tunable properties. scispace.comrsc.org
Rearrangement Processes Involving Trifluoromethyl Groups
While the trifluoromethyl group is generally considered robust, it can participate in rearrangement and transformation reactions under specific conditions. tcichemicals.com The strong electron-withdrawing nature of the CF3 group can activate adjacent positions for chemical modification. tcichemicals.com
For instance, the ortho-position to a trifluoromethyl group on an aromatic ring can be selectively deprotonated, allowing for the introduction of various electrophiles. tcichemicals.com Furthermore, methods have been developed for the transformation of aromatic trifluoromethyl groups into other functional groups, such as ketones, through C-F bond cleavage. tcichemicals.com
Although direct rearrangement of the trifluoromethyl group itself on an aromatic ring is not a common process, its electronic influence can direct the rearrangement of other parts of the molecule or facilitate transformations that ultimately lead to a different substitution pattern. Research in this area is ongoing, with the aim of expanding the synthetic utility of trifluoromethyl-containing compounds. tcichemicals.com
Future Research Directions and Emerging Trends for 4,4 Bis Trifluoromethyl Stilbene
Development of Novel and Sustainable Synthetic Methodologies for Highly Functionalized Fluorinated Stilbenes
The synthesis of fluorinated organic compounds, including stilbene (B7821643) derivatives, is a rapidly evolving field driven by the demand for novel materials in pharmaceuticals, agrochemicals, and electronics. acs.org Traditional methods often require harsh conditions and multiple steps, leading to a push for more sustainable and efficient synthetic strategies. lennoxlab.comsioc.ac.cn
Future research is focused on the development of novel catalytic systems and direct C-H functionalization methods to introduce fluorine and other functional groups onto the stilbene scaffold with high selectivity and atom economy. acs.orgnih.gov This approach avoids pre-functionalization of starting materials, thereby reducing waste and energy consumption. nih.gov For instance, palladium-catalyzed cross-coupling reactions of 2,2-difluorostyrenes with aryl boronic acids have shown promise for the stereoselective synthesis of monofluorinated stilbenes. acs.org Another area of interest is the use of visible-light-induced photochemical reactions, which offer a milder and more environmentally friendly alternative to traditional thermal methods. nankai.edu.cn
Key areas for future development include:
Direct C-H and C-F Functionalization: Developing catalysts that can selectively activate and functionalize C-H and C-F bonds in fluoroarenes is a major goal. acs.org This would allow for the direct introduction of various substituents onto the 4,4'-bis(trifluoromethyl)stilbene backbone, leading to a wider range of functionalized derivatives.
Flow Chemistry: The application of flow chemistry is being explored to improve the safety, efficiency, and scalability of stilbene synthesis. researchgate.net
Biomimetic Synthesis: Inspired by natural processes, researchers are investigating biomimetic approaches to synthesize complex stilbene-based molecules. sioc.ac.cnresearchgate.net
Advanced In-Situ Spectroscopic Probes for Real-Time Mechanistic Studies of Photochemical Reactions
Understanding the intricate mechanisms of photochemical reactions is crucial for controlling reaction outcomes and designing more efficient processes. For this compound, which exhibits interesting photochemical properties, advanced in-situ spectroscopic techniques are becoming indispensable tools. wikipedia.orgscience.gov
Techniques like time-resolved FT-IR spectroscopy and in-situ NMR spectroscopy allow for the direct observation of transient intermediates and the real-time monitoring of reaction kinetics. nih.govacs.org This provides invaluable data for elucidating reaction pathways, identifying key reactive species, and understanding the influence of various parameters on the reaction. For example, photochemical action plots, which measure reactivity as a function of wavelength, have revealed that the absorption spectrum of a molecule does not always correlate with its photochemical reactivity. wikipedia.org
Future research in this area will likely involve:
Combined Spectroscopic Techniques: The integration of multiple in-situ spectroscopic methods, such as combined illumination-NMR-UV/Vis spectroscopy, will provide a more comprehensive picture of photochemical reactions. uni-regensburg.de
Ultrafast Spectroscopy: The use of ultrafast laser techniques will enable the study of extremely short-lived excited states and intermediates, providing deeper insights into the initial steps of photochemical processes.
In-situ Electrochemical NMR Spectroscopy: This technique is valuable for studying electrocatalytic processes and can provide detailed information about reaction mechanisms at the electrode-electrolyte interface. nih.gov
Integration of Multiscale Computational Modeling with Experimental Data for Predictive Material Design
The integration of computational modeling with experimental data is revolutionizing materials science, enabling the predictive design of new materials with tailored properties. caltech.edumit.edu For fluorinated stilbenes, multiscale modeling approaches can bridge the gap between molecular-level properties and macroscopic material performance. dokumen.pubpolito.itnih.gov
Computational methods like Density Functional Theory (DFT) can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. nih.govacs.org Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions that govern the bulk properties of materials incorporating these molecules. nih.gov By combining these computational tools with experimental validation, researchers can accelerate the discovery and optimization of new materials. nih.gov
Key trends in this area include:
Machine Learning and AI: The application of machine learning and artificial intelligence is poised to transform materials design by enabling the rapid screening of large chemical spaces and the prediction of material properties from their chemical structure. mit.eduacs.org
High-Throughput Screening: Computational methods are being used for high-throughput virtual screening to identify promising candidates for specific applications before undertaking expensive and time-consuming experimental synthesis.
Predictive Modeling of Photochemical Reactions: Developing accurate computational models to predict the outcomes of photochemical reactions remains a significant challenge but holds immense potential for guiding synthetic efforts.
Exploration of Multifunctional Materials Platforms Incorporating Fluorinated Stilbene Scaffolds for Synergistic Properties
The unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the development of multifunctional materials. researchgate.netnih.gov By incorporating this stilbene derivative into larger molecular architectures or polymer backbones, it is possible to create materials with synergistic properties that arise from the combination of different functional units.
Fluorinated stilbenes are being explored for applications in:
Organic Electronics: Their electron-withdrawing trifluoromethyl groups can enhance electron transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org
Fluorescent Probes: The fluorescence of stilbene derivatives can be sensitive to the local environment, making them useful as probes for monitoring processes like polymerization. nih.govresearchgate.net Stilbene-based iodonium (B1229267) salts have also been developed as efficient photoinitiators for 3D printing. acs.org
Biomaterials: The incorporation of fluorinated stilbenes into polymers can impart unique properties such as hydrophobicity and bio-inertness, which are desirable for biomedical applications. wisc.eduresearchgate.net For instance, fluorinated polymers are being investigated for drug delivery and medical imaging. researchgate.net
Smart Materials: The photoisomerization of stilbenes can be harnessed to create photoresponsive materials that change their properties upon exposure to light. nih.gov
Future research will focus on the rational design and synthesis of novel multifunctional materials that leverage the unique characteristics of the this compound scaffold to achieve enhanced performance and new functionalities.
Q & A
What are the optimal synthetic routes for 4,4'-Bis(trifluoromethyl)stilbene, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves coupling reactions of fluorinated precursors. For example, stilbene derivatives are often synthesized via Heck coupling or Wittig reactions using trifluoromethyl-substituted aryl halides. Reaction conditions such as catalyst choice (e.g., palladium complexes), solvent polarity, and temperature critically impact yield and purity. Evidence suggests that trifluoromethyl groups enhance electron-withdrawing effects, requiring careful control of stoichiometry to avoid side reactions like over-halogenation .
Key Considerations:
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to optimize termination points.
- Purification via recrystallization or column chromatography improves purity.
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?
Methodological Answer:
- NMR : NMR is critical for confirming trifluoromethyl group integration. Expect singlets near -60 ppm due to symmetry .
- UV-Vis/Photoluminescence : Strong absorption in the 300–350 nm range (π→π* transitions) and fluorescence emission between 400–500 nm. Trifluoromethyl groups redshift absorption due to electron-withdrawing effects .
- FT-IR : Peaks at 1120–1250 cm (C-F stretching) and 1600 cm (C=C aromatic) confirm structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
